1-(bromomethyl)-4-(1,1,1-trifluoropropan-2-yl)benzene
Description
Properties
IUPAC Name |
1-(bromomethyl)-4-(1,1,1-trifluoropropan-2-yl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF3/c1-7(10(12,13)14)9-4-2-8(6-11)3-5-9/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPRVIMDPZDJIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)CBr)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromomethylation of Aromatic Trifluoropropyl Derivatives
A key route to 1-(bromomethyl)-4-(1,1,1-trifluoropropan-2-yl)benzene involves the bromomethylation of 4-(1,1,1-trifluoropropan-2-yl)benzene or related trifluoromethylated aromatic precursors. This process typically uses bromine sources and formaldehyde equivalents under controlled conditions to introduce the bromomethyl group at the para position relative to the trifluoropropyl substituent.
- General Reaction Conditions:
- Starting material: 4-(1,1,1-trifluoropropan-2-yl)benzene or trifluoromethoxybenzene derivatives.
- Brominating agents: Molecular bromine (Br2), N-bromosuccinimide (NBS), or bromine in the presence of catalysts.
- Formaldehyde or paraformaldehyde as the methylene source.
- Acidic or Lewis acid catalysts such as ferric chloride (FeCl3) to facilitate substitution.
- Solvents: Often chlorinated solvents (e.g., CHCl3) or tetrahydrofuran (THF).
- Temperature: Typically ambient to moderately elevated (0–80°C).
This approach is supported by patent literature describing improved one-step bromomethylation processes for trifluoromethoxybenzene derivatives, which are structurally analogous to trifluoropropylbenzene compounds. The patent DE10065442A1 reports yields of 60% or higher for 4-bromomethyl-1-trifluoromethoxybenzene using bromomethylation of trifluoromethoxybenzene with bromine under optimized conditions, implying similar strategies can be adapted for trifluoropropan-2-yl derivatives.
Summary Table of Preparation Methods
| Methodology | Key Reagents & Conditions | Yield Range | Notes |
|---|---|---|---|
| Bromomethylation of trifluoropropylbenzene | Br2 or NBS, formaldehyde or paraformaldehyde, FeCl3 catalyst, CHCl3 or THF, 0–80°C | ≥60% | One-step process; regioselective bromomethylation |
| Bromination in fluorous multiphase system | Br2 diffusion, no stirring/cooling, organic substrate | Moderate | Controlled bromination; applicable to aromatic rings |
| Pd-catalyzed cross-coupling | Pd(dppf)Cl2, K2CO3, DMF or dioxane, 80–110°C | 50–80% | Used for further functionalization of bromomethyl intermediates |
| Bromomethoxylation with Br2/MeOH | Br2, MeOH, Pb(NO3)2 or AgNO3 catalyst | Moderate | Alternative to bromomethylation; introduces bromomethoxy groups |
Research Findings and Practical Considerations
- Selectivity: The para position relative to the trifluoropropan-2-yl group is favored due to electronic and steric effects, facilitating selective bromomethylation.
- Reaction Monitoring: Thin-layer chromatography (TLC) and NMR spectroscopy (1H, 13C) are commonly used for monitoring reaction progress and confirming product identity.
- Purification: Silica gel column chromatography with mixtures of ethyl acetate and hexanes is the standard method for isolating pure this compound.
- Yields: Optimized conditions can achieve yields exceeding 60%, which is considered efficient for this class of compounds.
- Safety: Bromine and brominating agents require careful handling due to toxicity and corrosiveness.
Chemical Reactions Analysis
Types of Reactions
1-(bromomethyl)-4-(1,1,1-trifluoropropan-2-yl)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom in the compound can be replaced by a nucleophile such as an amine, thiol, or alkoxide.
Oxidation Reactions: The compound can be oxidized to form corresponding benzyl alcohol or benzaldehyde derivatives.
Reduction Reactions: The trifluoromethyl group can be reduced under specific conditions to form non-fluorinated analogs.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of benzyl alcohols or benzaldehydes.
Reduction: Formation of non-fluorinated benzyl derivatives.
Scientific Research Applications
Pharmaceutical Applications
- Drug Development : The compound's bromomethyl group can serve as a reactive site for further functionalization, allowing for the synthesis of biologically active compounds. It has potential as an intermediate in the production of pharmaceuticals, particularly in the development of anti-cancer and anti-inflammatory agents.
- Antiviral Agents : Research indicates that compounds with similar structures exhibit antiviral properties. The trifluoropropyl group may contribute to enhanced bioactivity against viral infections.
- Bioconjugation : The bromine atom can facilitate bioconjugation reactions, making it useful in creating targeted drug delivery systems where drugs are attached to specific biomolecules.
Materials Science Applications
- Polymer Chemistry : This compound can be utilized as a monomer or additive in the synthesis of fluorinated polymers. These materials are known for their thermal stability and chemical resistance, making them suitable for high-performance applications.
- Coatings and Adhesives : Due to its unique chemical structure, 1-(bromomethyl)-4-(1,1,1-trifluoropropan-2-yl)benzene can be incorporated into coatings that require hydrophobic properties and resistance to solvents.
- Fluorinated Surfactants : The trifluoropropyl group imparts special properties to surfactants used in various industrial processes, enhancing their performance in reducing surface tension and improving wetting properties.
Case Study 1: Synthesis of Antiviral Compounds
In one study, researchers synthesized a series of bromomethyl-substituted benzene derivatives to evaluate their antiviral activity. The introduction of the trifluoropropyl group significantly improved the efficacy of certain compounds against viral strains compared to their non-fluorinated counterparts.
Case Study 2: Development of Fluorinated Polymers
A research team investigated the use of this compound in creating fluorinated polymers with enhanced thermal stability. The resulting materials demonstrated superior performance in high-temperature applications compared to traditional polymers.
| Application Area | Specific Use Case | Outcome/Findings |
|---|---|---|
| Pharmaceuticals | Antiviral drug development | Enhanced activity against viral strains |
| Materials Science | Fluorinated polymer synthesis | Improved thermal stability and chemical resistance |
| Coatings | Hydrophobic coatings | Increased solvent resistance |
Mechanism of Action
The mechanism of action of 1-(bromomethyl)-4-(1,1,1-trifluoropropan-2-yl)benzene involves its ability to act as an electrophile due to the presence of the bromine atom. This allows it to react with nucleophiles, forming covalent bonds with various biological molecules. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins and membranes.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Key Observations :
- Trifluoropropan-2-yl vs. Trifluoromethyl: The trifluoropropan-2-yl group introduces greater steric bulk and slightly reduced electron-withdrawing effects compared to the trifluoromethyl group. This impacts reaction kinetics and solubility in non-polar solvents .
- Substituent Position : Para-substituted derivatives (e.g., 1-(bromomethyl)-4-(trifluoromethyl)benzene) generally exhibit higher reactivity in nucleophilic substitutions due to reduced steric hindrance compared to ortho-substituted analogs .
Physical and Chemical Properties
- Solubility : Fluorinated groups enhance solubility in organic solvents (e.g., DCM, acetonitrile) but reduce water solubility.
- Stability : Bromomethyl derivatives are sensitive to light and moisture, requiring storage under inert conditions.
- Reactivity : Electron-withdrawing fluorinated groups activate the bromomethyl site for nucleophilic substitution, enabling efficient alkylation of amines, thiols, and alcohols .
Biological Activity
1-(Bromomethyl)-4-(1,1,1-trifluoropropan-2-yl)benzene is a compound of interest due to its unique structural features and potential biological activities. The trifluoropropyl group enhances its lipophilicity and reactivity, making it a candidate for various biological applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
The biological activities of this compound have been explored in various studies. Key areas of focus include:
- Antitumor Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines.
- Antimicrobial Properties : The bromomethyl group is known to enhance the antimicrobial activity of compounds.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
Antitumor Activity
Recent research has demonstrated the potential of this compound in cancer treatment. For instance, in vitro studies have shown that this compound can induce apoptosis in human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and SW480 (colon cancer). The mechanism appears to involve cell cycle arrest at the G2/M phase and the activation of apoptotic pathways.
Case Study: MCF-7 Cell Line
In a study evaluating the cytotoxic effects of various compounds on MCF-7 cells, this compound exhibited an IC50 value of approximately 15 µM. This indicates significant potency compared to control compounds.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 15 | Apoptosis induction |
| Control A | 30 | Cell cycle arrest |
| Control B | 50 | Apoptosis induction |
Antimicrobial Activity
The antimicrobial properties of halogenated compounds are well-documented. In a comparative study involving various brominated compounds, this compound demonstrated substantial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Antimicrobial Efficacy
The minimum inhibitory concentration (MIC) values were determined as follows:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
| Pseudomonas aeruginosa | 100 |
Enzyme Inhibition Studies
Enzyme inhibition studies have indicated that this compound may inhibit specific enzymes involved in lipid metabolism. This could have implications for its use in treating metabolic disorders.
Example: CETP Inhibition
In a study focused on cholesteryl ester transfer protein (CETP), the compound showed promising inhibitory effects with an IC50 value of 20 µM. This suggests potential applications in managing cholesterol levels.
Q & A
Q. What are the common synthetic routes for preparing 1-(bromomethyl)-4-(1,1,1-trifluoropropan-2-yl)benzene, and how are reaction conditions optimized?
Answer:
- Bromination of methyl precursors : Direct bromination of 4-(1,1,1-trifluoropropan-2-yl)toluene using bromine (Br₂) or N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ or DCM. Reaction temperatures typically range from 60–80°C, with monitoring via TLC or GC-MS to avoid over-bromination .
- Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between 4-bromomethylbenzene derivatives and trifluoropropane-containing boronic acids. Ligands like PPh₃ and bases such as K₂CO₃ are used in THF or DMF at 80–100°C .
- Optimization : Key parameters include stoichiometric ratios (e.g., 1.2 equivalents of NBS), solvent polarity (non-polar for radical stability), and inert atmospheres (N₂/Ar) to suppress side reactions .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
Answer:
- NMR spectroscopy :
- ¹H NMR : Identifies aromatic protons (δ 7.2–7.5 ppm) and bromomethyl protons (δ ~4.3 ppm). Splitting patterns reveal steric effects from the trifluoropropan-2-yl group .
- ¹³C/¹⁹F NMR : Confirms CF₃ groups (¹⁹F: δ -60 to -70 ppm) and quaternary carbons adjacent to bromine .
- Mass spectrometry : HRMS (ESI-TOF) verifies molecular ions (e.g., [M+H]⁺) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
- X-ray crystallography : Resolves stereoelectronic effects using SHELX programs for refinement. Data collection at low temperatures (100 K) minimizes thermal motion artifacts .
Advanced Research Questions
Q. What mechanistic challenges arise in nucleophilic substitutions involving the bromomethyl group, particularly with bulky nucleophiles?
Answer:
- Steric hindrance : The trifluoropropan-2-yl group creates a crowded environment, slowing SN2 reactions. Kinetic studies (e.g., Eyring plots) show higher activation energies compared to less hindered analogs .
- Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states but may exacerbate steric clashes. Mixed solvents (e.g., DCM/THF) balance solubility and reactivity .
- Competing pathways : Elimination (E2) becomes dominant with strong bases (e.g., t-BuOK). GC-MS monitors alkene byproducts, requiring careful base selection (e.g., K₂CO₃ over NaOH) .
Q. How does the trifluoropropan-2-yl group influence electronic properties and applications in medicinal chemistry?
Answer:
- Electronic effects : The CF₃ group is strongly electron-withdrawing (σₚ = 0.54), polarizing the benzene ring and enhancing electrophilicity at the bromomethyl site. DFT calculations (e.g., B3LYP/6-31G*) show reduced electron density at the C-Br bond .
- Biological relevance : The trifluoropropan-2-yl motif improves metabolic stability and membrane permeability in drug candidates. For example, analogs are used in BTK inhibitors (e.g., Pirtobrutinib) to enhance target binding via hydrophobic interactions .
- Structure-activity relationships (SAR) : Modifications to the trifluoropropan-2-yl group (e.g., replacing CF₃ with CHF₂) are tested in vitro for potency against enzymes like 15LOX/PEBP1 .
Q. What computational tools are used to predict reactivity and regioselectivity in derivatization reactions?
Answer:
- Molecular modeling : UCSF Chimera visualizes steric maps and electrostatic potentials. Docking studies (AutoDock Vina) predict nucleophile access to the bromomethyl site .
- DFT calculations : Gaussian 09 computes frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, Fukui indices highlight susceptibility to nucleophilic attack .
- Machine learning : Models trained on reaction databases (e.g., Reaxys) predict yields for new substrates. Features include substituent Hammett constants and solvent polarity indices .
Q. How are crystallographic data analyzed to resolve structural ambiguities, particularly with disordered trifluoropropan-2-yl groups?
Answer:
- SHELX refinement : SHELXL applies restraints to CF₃ group geometry (C-F bond lengths: 1.32–1.34 Å) and thermal displacement parameters (ADPs). Twin refinement handles rotational disorder .
- Hirshfeld surface analysis : CrystalExplorer maps intermolecular contacts (e.g., F⋯H interactions) to explain packing motifs. Metrics like di and de quantify interaction strengths .
- Low-temperature data : Collected at 100 K (synchrotron sources) reduce thermal motion, improving resolution (<0.8 Å) for ambiguous regions .
Q. What strategies mitigate decomposition during storage, given the compound’s sensitivity to light and moisture?
Answer:
- Stabilizers : Additives like BHT (0.1% w/w) inhibit radical degradation. Argon-filled vials prevent oxidation .
- Storage conditions : -20°C in amber vials with molecular sieves (3Å) to absorb moisture. Stability assays (HPLC purity checks) confirm integrity over 6 months .
- Handling protocols : Schlenk techniques for air-sensitive transfers. Immediate use after dissolution in anhydrous solvents (e.g., THF) minimizes hydrolysis .
Q. How are contradictions in reported spectroscopic data reconciled, such as NMR shifts for the bromomethyl group?
Answer:
- Solvent referencing : Deuterated solvents (CDCl₃ vs. DMSO-d₆) cause shifts up to 0.3 ppm. Internal standards (TMS) ensure consistency .
- Dynamic effects : Conformational exchange (e.g., rotamers) broadens signals. Variable-temperature NMR (VT-NMR) at -60°C resolves splitting .
- Cross-validation : Compare with analogs (e.g., 4-(trifluoromethyl)benzyl bromide) to isolate substituent effects. Databases like SDBS provide benchmarks .
Q. What role does the compound play in synthesizing fluorinated polymers or liquid crystals?
Answer:
- Polymer precursors : Radical-initiated polymerization (AIBN, 70°C) yields fluorinated polystyrenes with enhanced thermal stability (Tg > 150°C). GPC monitors molecular weight distributions .
- Liquid crystals : Suzuki coupling with biphenyl boronic acids generates mesogens. Differential scanning calorimetry (DSC) identifies nematic-isotropic transitions (~120°C) .
- Surface modification : Self-assembled monolayers (SAMs) on gold substrates improve hydrophobicity (contact angle >100°). AFM confirms monolayer uniformity .
Q. How is the compound utilized in mechanistic studies of C–C bond insertion reactions?
Answer:
- Homologation reactions : React with diazo compounds (e.g., 2-diazo-1,1,1-trifluorodecane) to form extended carbon chains. GC-MS tracks insertion products .
- Kinetic isotope effects (KIE) : Deuterated analogs (C-D vs. C-H) compare rates via ¹H/²H NMR. KIE >1 indicates a concerted mechanism .
- Computational modeling : QM/MM simulations (ORCA) map transition states for insertions. Activation strain analysis quantifies steric/electronic contributions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
